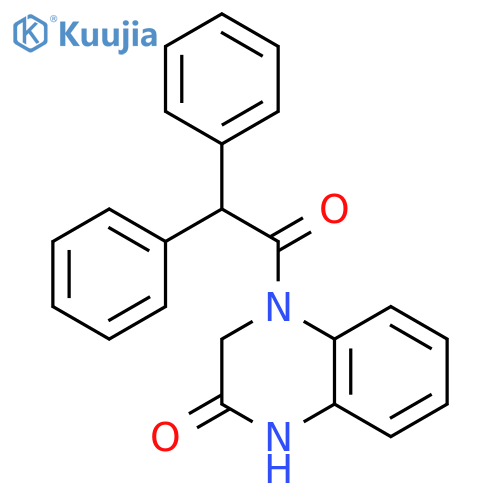Cas no 946237-04-3 (4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one)

946237-04-3 structure
商品名:4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS番号:946237-04-3
MF:C22H18N2O2
メガワット:342.390525341034
CID:6453542
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-(2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one
-
- インチ: 1S/C22H18N2O2/c25-20-15-24(19-14-8-7-13-18(19)23-20)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,25)
- InChIKey: BCFVJURLTOUHHL-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)N(C(C(C2=CC=CC=C2)C2=CC=CC=C2)=O)CC1=O
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1768-0128-5mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-4mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-10mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-2mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-3mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-15mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-25mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-20μmol |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-1mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1768-0128-30mg |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
946237-04-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
946237-04-3 (4-(2,2-diphenylacetyl)-1,2,3,4-tetrahydroquinoxalin-2-one) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
